1-acetyl-5-({2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinyl}methylene)-2-thioxo-4-imidazolidinone
Overview
Description
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step chemical reactions, starting from simpler precursors. For instance, the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives involves variations in the functional group at the C-terminal of the thiazolidinone leading to compounds with amide moieties (Chandrappa et al., 2009). These syntheses typically require controlled conditions such as specific temperatures and the use of catalysts to promote the desired reactions.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the chemical structures of thiazolidinone compounds were confirmed by 1H NMR, IR, and mass spectra analysis (Chandrappa et al., 2009). These techniques provide detailed information about the molecular framework, functional groups, and overall geometry of the compound.
Scientific Research Applications
Synthesis of Novel Compounds
This compound is involved in the synthesis of diverse chemical entities, demonstrating its utility in creating complex molecular architectures. For instance, research has shown its involvement in generating novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones with potential biological activities (Klásek, Lyčka, Mikšík, & Růžička, 2010). Similarly, its role in forming quinolinyl chalcones containing a pyrazole group, characterized by promising antimicrobial properties, highlights its significance in medicinal chemistry (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Antimicrobial and Antifungal Activities
Another critical area of application is the compound's derivatives exhibiting significant antimicrobial and antifungal activities. Studies have produced new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives, showing considerable activity against various bacterial and fungal strains (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016). This indicates its potential for developing new antimicrobial agents.
Anticancer Activity
The synthesis and evaluation of the compound's derivatives for anticancer activity is a significant area of research. For example, derivatives like 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid showed moderate to strong antiproliferative activity in human leukemia cell lines, suggesting their potential in cancer treatment (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009).
properties
IUPAC Name |
(5Z)-1-acetyl-5-[[2-(4-chlorophenyl)sulfanyl-7-methoxyquinolin-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S2/c1-12(27)26-19(20(28)25-22(26)30)10-14-9-13-3-6-16(29-2)11-18(13)24-21(14)31-17-7-4-15(23)5-8-17/h3-11H,1-2H3,(H,25,28,30)/b19-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHHRVKZKXYWFZ-GRSHGNNSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC2=C(N=C3C=C(C=CC3=C2)OC)SC4=CC=C(C=C4)Cl)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1/C(=C\C2=C(N=C3C=C(C=CC3=C2)OC)SC4=CC=C(C=C4)Cl)/C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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